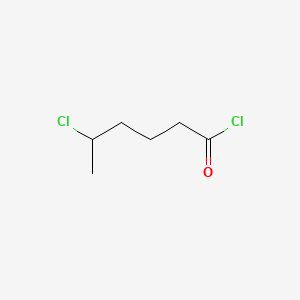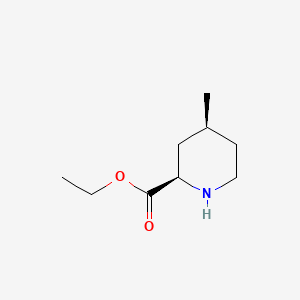
Clinofibrat-Verunreinigung 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clinofibrate Impurity 1 is a chemical compound associated with the drug clinofibrate, which is used primarily as a lipid-lowering agent. Clinofibrate belongs to the class of fibrates, which are known for their ability to reduce triglyceride levels and increase high-density lipoprotein cholesterol levels in the blood. Clinofibrate Impurity 1 is one of the by-products or degradation products formed during the synthesis or storage of clinofibrate .
Wissenschaftliche Forschungsanwendungen
Clinofibrate Impurity 1 has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the stability and degradation pathways of clinofibrate.
Biology: Research on the biological activity of Clinofibrate Impurity 1 helps in understanding its potential effects on biological systems.
Medicine: Studying the impurity can provide insights into the safety and efficacy of clinofibrate as a pharmaceutical agent.
Vorbereitungsmethoden
The preparation of Clinofibrate Impurity 1 involves several synthetic routes and reaction conditions. One common method includes the photodegradation of clinofibrate in aqueous media under ultraviolet light. This process gradually degrades clinofibrate, resulting in the formation of several photoproducts, including Clinofibrate Impurity 1 . The specific synthetic route involves the elimination of 2-methylbutanoic acid and other photochemical reactions such as decarboxylation .
Analyse Chemischer Reaktionen
Clinofibrate Impurity 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the functional groups present in the compound, resulting in various reduced forms.
Substitution: Substitution reactions can occur, where functional groups in the compound are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wirkmechanismus
The mechanism of action of Clinofibrate Impurity 1 is not well-documented, but it is likely related to its parent compound, clinofibrate. Clinofibrate acts by activating peroxisome proliferator-activated receptors, which play a key role in lipid metabolism. These receptors regulate the expression of genes involved in lipid metabolism, leading to reduced triglyceride levels and increased high-density lipoprotein cholesterol levels .
Vergleich Mit ähnlichen Verbindungen
Clinofibrate Impurity 1 can be compared with other similar compounds, such as:
Clofibrate: Another fibrate drug with similar lipid-lowering effects.
Fenofibrate: A widely used fibrate with a similar mechanism of action.
Gemfibrozil: Another fibrate that is used to lower lipid levels in the blood.
Clinofibrate Impurity 1 is unique due to its specific formation pathway and its role as a degradation product of clinofibrate. Understanding its properties and behavior is crucial for ensuring the safety and efficacy of clinofibrate as a pharmaceutical agent .
Eigenschaften
CAS-Nummer |
30299-29-7 |
|---|---|
Molekularformel |
C25H32O4 |
Molekulargewicht |
396.53 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


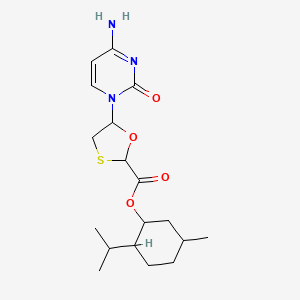
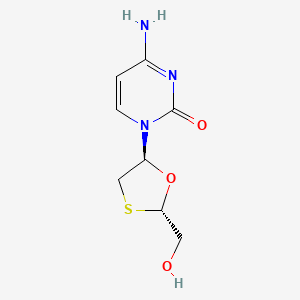
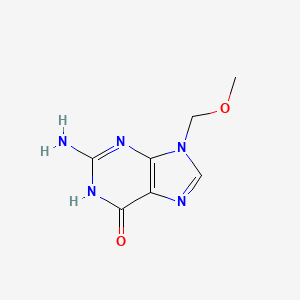
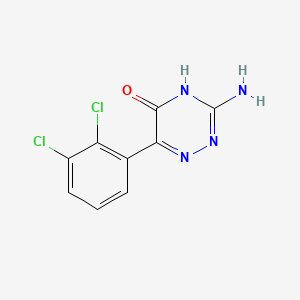



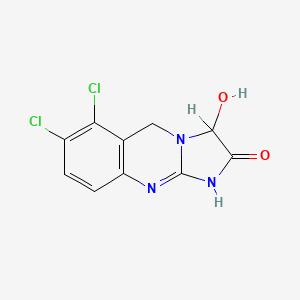

![Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate](/img/structure/B601573.png)
